3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with a complex structure that includes a chlorinated phenoxy group, a methyl group, and a pyrazol-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with methyl iodide to form 4-chloro-3-methylphenyl methyl ether. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-3-methylphenyl hydrazine. The final step involves the cyclization of this intermediate with ethyl acetoacetate to form the desired pyrazol-4-amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-methylphenoxy)benzonitrile
- 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid
- 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
Uniqueness
3-(4-Chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13Cl2N3O |
---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
3-(4-chloro-3-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H12ClN3O.ClH/c1-7-5-8(3-4-9(7)12)16-11-10(13)6-15(2)14-11;/h3-6H,13H2,1-2H3;1H |
InChI Key |
LNWBQZAATXIWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NN(C=C2N)C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.